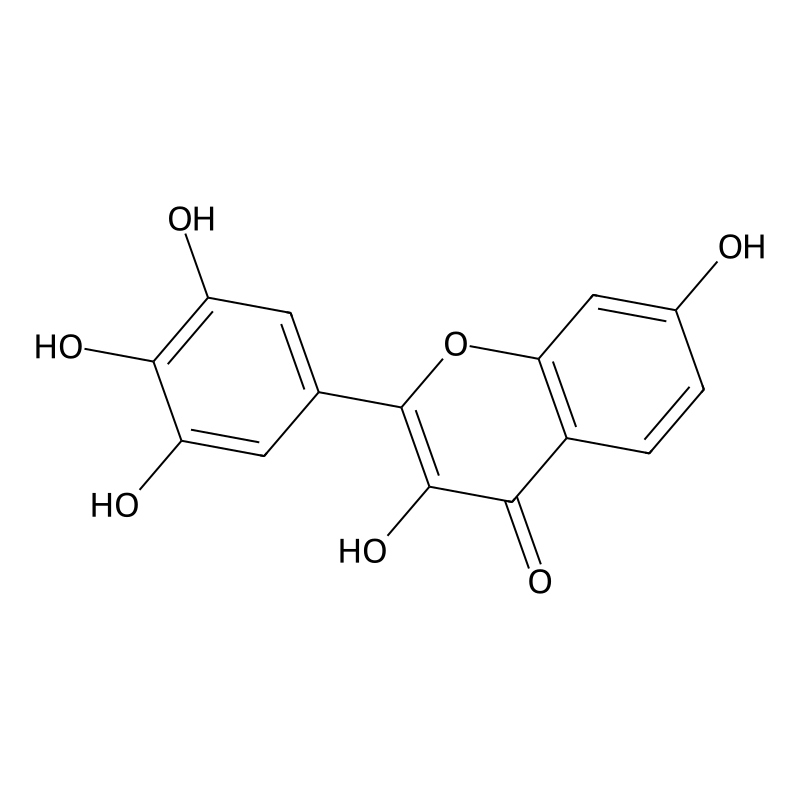

Robinetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Antiviral Therapy for COVID-19

Scientific Field: Virology and Pharmaceutical Sciences

Summary of Application: Robinetin has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is a crucial enzyme in the virus’s life cycle. Its inhibition could lead to the development of effective antiviral drugs for COVID-19.

Methods of Application: Researchers employed a fluorogenic assay to test the inhibitory activity of Robinetin against SARS-CoV-2 Mpro. The compound was crystallized with the protease, and the X-ray structure revealed a covalent interaction with the catalytic Cys145 site .

Application in Antioxidant Activity Analysis

Scientific Field: Biochemistry

Summary of Application: Robinetin’s antioxidant properties have been studied using density functional theory (DFT) to understand its radical scavenging capacities and identify the favored antioxidant mechanism.

Methods of Application: The study investigated the hydrogen-atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms. Calculations were performed in various solvents to determine the solvent effect on Robinetin’s antiradical activity .

Results: The 4′-OH hydroxyl group was identified as the preferred active site for antioxidant activity, and the HAT mechanism was found to be the most energetically favored pathway .

Application in Neuroprotective Research

Scientific Field: Neurology

Summary of Application: Robinetin has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its potential to mitigate oxidative stress and inflammation in neuronal cells offers a promising avenue for therapeutic intervention.

Methods of Application: In vitro studies often use neuronal cell cultures to assess the protective effects of Robinetin against neurotoxic agents. These studies measure cell viability, oxidative stress markers, and inflammatory cytokines to evaluate Robinetin’s efficacy .

Results: Robinetin has shown to reduce oxidative damage and improve cell survival in models of neurodegenerative diseases, suggesting its utility in developing treatments for conditions like Alzheimer’s and Parkinson’s disease .

Application in Cardioprotective Research

Scientific Field: Cardiology

Summary of Application: Research has indicated that Robinetin possesses cardioprotective properties, potentially beneficial in preventing heart diseases. Its antioxidant and anti-inflammatory effects are central to its protective role in cardiac tissues.

Methods of Application: Cardioprotective studies typically involve ischemia-reperfusion injury models in animals, where Robinetin’s effects on heart function, infarct size, and biomarkers of cardiac injury are assessed .

Results: Studies have reported that Robinetin can reduce myocardial infarct size and improve cardiac function post-injury, highlighting its potential as a natural compound for heart disease management .

Application in Endocrine Research

Scientific Field: Endocrinology

Summary of Application: Robinetin’s influence on endocrine function, particularly in relation to diabetes and metabolic syndrome, is a growing area of interest. It may affect insulin signaling pathways and glucose metabolism.

Methods of Application: Endocrine research with Robinetin often involves diabetic animal models or cell lines to study its impact on insulin sensitivity and glucose uptake .

Results: Preliminary results suggest that Robinetin can enhance insulin sensitivity and lower blood glucose levels, making it a candidate for further investigation in the treatment of diabetes and related metabolic disorders .

Application in Oncological Research

Scientific Field: Oncology

Summary of Application: The anticancer potential of Robinetin is being studied, with a focus on its ability to induce apoptosis and inhibit proliferation in various cancer cell lines.

Methods of Application: Robinetin’s anticancer activity is typically evaluated using cell viability assays, flow cytometry, and gene expression analysis in cancer cell cultures .

Results: Robinetin has demonstrated inhibitory effects on the growth of certain cancer cells, suggesting its role as a chemopreventive agent. More research is needed to understand its mechanisms and potential clinical applications .

Application in Cosmetic Industry

Scientific Field: Cosmetic Science

Summary of Application: Robinetin is being utilized in the cosmetic industry for its properties as a natural colorant and for its potential biological activities that could benefit skin health.

Methods of Application: The extraction of Robinetin from Robinia pseudoacacia wood has been optimized for industrial-scale production. This involves using the heartwood as a starting material and refining the extraction process to yield high concentrations of Robinetin suitable for cosmetic formulations .

Results: The process has been successful in producing Robinetin at a yield of 8.5g per kg of wood, confirming its potential use in cosmetic products .

Application in Wood Preservation

Scientific Field: Wood Science and Technology

Summary of Application: Robinetin is found in the heartwood of certain trees and contributes to their natural resistance against wood decay fungi, making it an important compound for wood preservation.

Methods of Application: The heartwood of trees like Robinia pseudoacacia is studied for its content of flavonoid extractives, including Robinetin, which are responsible for the wood’s durability .

Results: The presence of Robinetin in the heartwood correlates with increased resistance to fungal decay, highlighting its significance in the longevity and preservation of wood .

Robinetin, also known as 3,3',4',5',7-pentahydroxyflavone, is a naturally occurring flavonoid found in various plants and fruits. It belongs to the flavonol subclass of flavonoids and is characterized by the presence of five hydroxyl groups attached to its flavone backbone. This unique structure contributes to its significant antioxidant properties and potential health benefits. Robinetin has garnered attention for its role in traditional medicine and its emerging applications in pharmacology and food science.

- Antioxidant activity: The presence of hydroxyl groups allows Robinetin to scavenge free radicals, protecting cells from oxidative damage [].

- Antifungal and antiviral activity: Robinetin may interact with the cell membranes of fungi and viruses, disrupting their function and inhibiting their growth [].

- Antimutagenic activity: Robinetin might protect DNA from damage caused by mutagens by scavenging free radicals or interacting with enzymes involved in mutagenesis [].

- Antioxidant Activity: Robinetin can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity has been studied extensively, revealing that robinetin reacts with stable radicals under pseudo-first-order conditions, following a mixed second-order rate law .

- Complex Formation: It can form complexes with metal ions, which may enhance its antioxidant capabilities by sequestering harmful metals.

- Glycosylation: Robinetin can undergo glycosylation reactions to form glycosides, which may alter its solubility and bioavailability.

Robinetin exhibits a range of biological activities that contribute to its therapeutic potential:

- Antioxidant Properties: Its ability to scavenge free radicals makes it a potent antioxidant, which may help in preventing chronic diseases associated with oxidative stress .

- Anti-inflammatory Effects: Studies have indicated that robinetin can inhibit inflammatory pathways, potentially reducing the risk of inflammation-related diseases .

- Neuroprotective Effects: Research suggests that robinetin may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

- Anticancer Activity: Preliminary studies have shown that robinetin may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Robinetin can be synthesized through various methods:

- Extraction from Natural Sources: It is commonly extracted from plants such as onions, apples, and various herbs.

- Chemical Synthesis: Synthetic routes involve the condensation of appropriate flavonoid precursors followed by hydroxylation. For instance, starting from flavone derivatives, hydroxylation can be achieved using reagents like boron trifluoride etherate or via enzymatic methods using specific hydroxylases .

- Biotechnological Approaches: Utilizing microorganisms or plant cell cultures for the biosynthesis of robinetin has been explored as a sustainable alternative.

Robinetin finds applications across several fields:

- Nutraceuticals: Due to its antioxidant properties, it is used in dietary supplements aimed at promoting health and preventing diseases.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting oxidative stress-related conditions.

- Food Industry: As a natural preservative, robinetin can enhance the shelf life of food products by preventing oxidation.

Studies on the interactions of robinetin with other compounds highlight its synergistic effects:

- With Other Flavonoids: Robinetin shows enhanced antioxidant activity when combined with other flavonoids like quercetin and kaempferol.

- Metal Ion Interactions: Research indicates that robinetin can interact with metal ions (e.g., iron and copper), which may influence its antioxidant capacity and bioavailability .

Robinetin shares structural similarities with other flavonoids but exhibits unique properties due to its specific hydroxylation pattern. Below is a comparison with similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | 3',4',5'-trihydroxyflavone | Strong anti-inflammatory properties |

| Fisetin | 3',4',7-trihydroxyflavone | Notable for neuroprotective effects |

| Kaempferol | 3',4'-dihydroxyflavone | Exhibits strong anticancer activity |

| Myricetin | 3',4',5',7-tetrahydroxyflavone | Known for its antimicrobial properties |

Robinetin's distinct five-hydroxyl group configuration sets it apart from these compounds, contributing to its unique biological activities and applications in health sciences.

Radical Scavenging Mechanisms: Hydrogen Atom Transfer, Single Electron Transfer-Proton Transfer, and Sequential Proton Loss Electron Transfer Pathways

The antioxidant activity of robinetin operates through three primary radical scavenging mechanisms, each characterized by distinct thermodynamic parameters and energetic requirements. These mechanisms include hydrogen atom transfer, single electron transfer followed by proton transfer, and sequential proton loss electron transfer pathways [5] [6].

Hydrogen Atom Transfer Mechanism

The hydrogen atom transfer mechanism represents the thermodynamically most favorable pathway for robinetin radical scavenging activity [5]. In this mechanism, robinetin directly transfers a hydrogen atom to free radicals, neutralizing their reactivity through a single concerted step. Density functional theory calculations employing B3LYP functional and 6-311++G(d,p) basis sets demonstrate that the 4'-hydroxyl group serves as the preferred active site for hydrogen atom transfer [5] [6].

The bond dissociation enthalpies for robinetin hydroxyl groups follow the trend 4'-OH > 3'-OH > 3-OH > 5'-OH > 7-OH, with the 4'-hydroxyl position exhibiting the lowest bond dissociation enthalpy values [5]. In the gas phase, the bond dissociation enthalpy for the 4'-OH position measures 82.4 kcal/mol, while in aqueous solution, this value decreases to 79.1 kcal/mol [5]. This reduction in bond dissociation enthalpy in polar solvents enhances the hydrogen atom transfer efficiency, making robinetin particularly effective as an antioxidant in biological systems.

The hydrogen atom transfer mechanism demonstrates superior thermodynamic favorability compared to alternative pathways across various solvent environments. In benzene, dimethyl sulfoxide, water, and methanol, the hydrogen atom transfer pathway consistently exhibits the lowest energetic requirements for radical neutralization [5]. This solvent-independent efficiency contributes to robinetin robust antioxidant performance across diverse biological and chemical environments.

Single Electron Transfer-Proton Transfer Mechanism

The single electron transfer followed by proton transfer mechanism involves a two-step process wherein robinetin initially transfers an electron to the free radical, forming a radical cation intermediate, followed by subsequent proton transfer [5] [6]. This stepwise mechanism requires significantly higher energetic input compared to hydrogen atom transfer.

Computational analyses reveal that the combined ionization potential and proton dissociation enthalpy for the single electron transfer-proton transfer pathway substantially exceeds the bond dissociation enthalpy of the hydrogen atom transfer mechanism [5]. For robinetin, the ionization potential measures 125.1 kcal/mol in the gas phase, increasing to 127.6 kcal/mol in aqueous solution [5]. The corresponding proton dissociation enthalpy values are 263.0 kcal/mol and 296.1 kcal/mol for gas phase and water, respectively [5].

The total energetic requirement for the single electron transfer-proton transfer mechanism reaches 388.1 kcal/mol in the gas phase and 423.7 kcal/mol in water [5]. These elevated energy requirements render this mechanism thermodynamically unfavorable compared to hydrogen atom transfer under most physiological conditions. The single electron transfer-proton transfer pathway becomes competitive only under specific conditions involving strong electron acceptors or extreme pH environments.

Sequential Proton Loss Electron Transfer Mechanism

The sequential proton loss electron transfer mechanism represents an alternative stepwise pathway wherein initial proton abstraction precedes electron transfer [5] [6]. This mechanism demonstrates marked solvent dependence, with polar environments significantly affecting its thermodynamic feasibility.

In the gas phase, the sequential proton loss electron transfer mechanism requires a proton affinity of 333.4 kcal/mol and an electron transfer enthalpy of 58.3 kcal/mol, yielding a total energetic requirement of 391.7 kcal/mol [5]. However, in aqueous solution, the proton affinity dramatically decreases to 44.3 kcal/mol while the electron transfer enthalpy increases to 76.6 kcal/mol, resulting in a substantially reduced total energy requirement of 120.9 kcal/mol [5].

This dramatic solvent effect demonstrates that the sequential proton loss electron transfer mechanism becomes thermodynamically competitive with hydrogen atom transfer specifically in highly polar environments [5]. The mechanism preference shift from hydrogen atom transfer to sequential proton loss electron transfer in polar solvents reflects the enhanced stabilization of ionic intermediates through solvation effects [6].

Enzyme Inhibition Studies: Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Binding Dynamics

Robinetin exhibits potent inhibitory activity against the severe acute respiratory syndrome coronavirus 2 main protease, a critical enzyme required for viral replication and maturation [7] [8]. Crystallographic studies have elucidated the detailed molecular interactions underlying this inhibition, providing insights into the compound binding dynamics and mechanism of action.

Crystal Structure and Binding Mode

High-resolution X-ray crystallography has revealed the three-dimensional structure of the robinetin-severe acute respiratory syndrome coronavirus 2 main protease complex at 2.28 Å resolution [7] [9]. The crystal structure, deposited in the Protein Data Bank with identifier 8HI9, demonstrates that robinetin binds covalently to the enzyme active site through its pyrogallol ring system [7] [10].

The binding mode involves covalent attachment of the pyrogallol ring to the catalytic cysteine residue Cys145, forming an irreversible covalent bond that permanently inactivates the enzyme [7]. This covalent interaction utilizes the pyrogallol ring as a reactive warhead, similar to other flavonoid inhibitors of coronavirus proteases [7]. The covalent binding ensures sustained enzyme inhibition, preventing viral protein processing essential for replication.

Subsite Interactions and Molecular Recognition

Robinetin occupies the S1 and S2 subsites within the main protease active site, establishing multiple non-covalent interactions that stabilize the enzyme-inhibitor complex [7]. The binding pattern closely resembles that observed for myricetin, another flavonoid inhibitor, suggesting conserved recognition mechanisms among related polyphenolic compounds [7].

Within the S1 subsite, the pyrogallol ring forms extensive hydrogen bonding networks with the enzyme backbone [7]. Specifically, hydroxyl groups on the pyrogallol ring establish hydrogen bonds with the backbone atoms of Gly143, Cys145, and Thr26, which constitute part of the oxyanion hole essential for catalytic activity [7]. These interactions not only stabilize the inhibitor binding but also disrupt the normal catalytic mechanism by interfering with substrate positioning and transition state stabilization.

The S2 subsite accommodates the chromone moiety of robinetin through water-mediated hydrogen bonding interactions [7]. Two hydroxyl groups on the chromone ring form hydrogen bonds with the side-chain carboxyl group of Glu166 and the hydroxyl group of Tyr54 through bridging water molecules [7]. Additionally, the carbonyl group of the chromone establishes hydrogen bonds with the main chain atoms of Glu166 and Gln189, again mediated by water molecules [7].

Hydrophobic Interactions and Binding Stabilization

Beyond hydrogen bonding, robinetin binding is further stabilized through hydrophobic interactions with several amino acid residues surrounding the active site [7]. The compound establishes van der Waals contacts with the side chains of Met49, Met165, His41, and Thr26, contributing to the overall binding affinity and specificity [7]. These hydrophobic interactions provide additional binding energy while ensuring proper orientation of the covalent warhead for efficient reaction with Cys145.

The comprehensive interaction network involving both covalent attachment and multiple non-covalent contacts results in highly stable enzyme-inhibitor complexes with extended residence times [7]. This binding profile explains the sustained antiviral effects observed in biological assays and supports the potential therapeutic utility of robinetin against severe acute respiratory syndrome coronavirus 2 infections.

Lipid Peroxidation Suppression in Model Membranes

Robinetin demonstrates remarkable efficacy in suppressing lipid peroxidation processes within biological membrane systems, as evidenced through comprehensive studies utilizing egg yolk phosphatidylcholine model membranes [11] [12] [13]. These investigations reveal the compound ability to partition into membrane lipid bilayers and provide protection against oxidative damage through multiple mechanisms.

Membrane Partitioning and Localization

Fluorescence spectroscopic studies have established that robinetin efficiently partitions into phospholipid membranes with a partition coefficient of 8.65 × 10⁴ [11] [12]. This substantial partitioning behavior indicates strong affinity for the lipid environment and suggests preferential accumulation within membrane structures. Time-resolved fluorescence measurements and steady-state fluorescence analyses demonstrate that robinetin localizes predominantly within the hydrophobic core of the membrane lipid bilayer [11] [12].

The distinctive fluorescence signatures obtained from robinetin in membrane environments confirm its deep penetration into the lipid bilayer structure [11]. The compound exhibits remarkable "two-color" intrinsic fluorescence properties, with emission characteristics that change dramatically upon membrane incorporation [12] [13]. This fluorescence behavior serves as a sensitive probe for monitoring robinetin membrane interactions and provides insights into its local environment within the lipid matrix.

Lipid Peroxidation Inhibition Mechanisms

Robinetin provides potent protection against lipid peroxidation in egg yolk phosphatidylcholine membranes across multiple concentration ranges and time periods [11] [12] [14] [13]. At concentrations of 100-200 μM, robinetin achieves high efficiency inhibition of membrane lipid peroxidation within one hour of incubation [3] [14] [13]. Even at lower concentrations of 25 μM, the compound maintains effective protection over extended 72-hour incubation periods [3] [14] [13].

The inhibition mechanism involves direct scavenging of lipid peroxyl radicals and other reactive oxygen species that initiate and propagate lipid peroxidation chain reactions [11] [12]. By positioning itself within the hydrophobic membrane core, robinetin intercepts lipid radicals at their site of formation, preventing the autocatalytic spread of oxidative damage throughout the membrane [15] [12]. This strategic localization enables efficient radical neutralization while minimizing the concentration requirements for effective protection.

Membrane Structural Preservation

Beyond radical scavenging, robinetin contributes to membrane structural preservation by maintaining lipid bilayer integrity during oxidative stress conditions [11] [12]. The compound presence within the membrane core provides physical stabilization of the lipid organization while simultaneously offering chemical protection against peroxidative damage [15] [12].

Studies examining membrane permeability and structural changes demonstrate that robinetin treatment preserves membrane barrier function and prevents the formation of membrane pores that typically accompany severe lipid peroxidation [15]. This dual protective effect encompasses both prevention of initial oxidative damage and maintenance of membrane functionality throughout the oxidative challenge period.

The concentration-dependent nature of robinetin lipid peroxidation inhibition allows for optimization of protective effects based on specific experimental or therapeutic requirements [14] [13]. Higher concentrations provide rapid protection suitable for acute oxidative challenges, while lower concentrations offer sustained protection appropriate for chronic oxidative stress conditions [3] [14] [13].

Glycation Inhibition of Hemoglobin and Serum Proteins

Robinetin exhibits potent inhibitory activity against protein glycation processes, particularly affecting hemoglobin A and serum albumin glycosylation reactions [11] [16] [17]. These anti-glycation properties represent significant therapeutic potential for managing diabetes-related complications and age-related protein modification disorders.

Hemoglobin A Glycation Inhibition

Comprehensive spectrophotometric assays demonstrate that robinetin effectively inhibits hemoglobin A glycosylation with high efficiency [11] [12] [18]. At concentrations of 25 μM and incubation periods of 72 hours, robinetin significantly reduces the formation of glycated hemoglobin derivatives [3] [14] [13]. This inhibition occurs through direct interference with the non-enzymatic glycation reaction between glucose and the amino-terminal amino groups of hemoglobin beta chains [19] [17].

The mechanism of hemoglobin glycation inhibition involves robinetin binding to hemoglobin through specific molecular interactions that prevent glucose attachment to reactive amino groups [11] [16]. Fluorescence quenching studies reveal that robinetin forms stable complexes with hemoglobin, as evidenced by bimolecular quenching constants significantly exceeding the diffusion-controlled limit [11]. This specific binding effectively shields glycation-susceptible sites from glucose exposure, thereby reducing overall glycated hemoglobin formation.

The anti-glycation activity of robinetin demonstrates particular relevance for diabetes management, where elevated glycated hemoglobin levels serve as markers of long-term glucose control [20] [19]. By inhibiting hemoglobin glycation, robinetin may contribute to improved glycemic control and reduced risk of diabetes-related vascular complications [17].

Serum Albumin Interaction and Protection

Robinetin exhibits strong binding affinity for human serum albumin, the most abundant plasma protein and a major target for non-enzymatic glycation reactions [16] [21]. Multiparametric fluorescence sensing studies reveal that robinetin binds to human serum albumin with an association constant of 5.59 × 10⁴ M⁻¹ and a dynamic quenching constant of 5.42 × 10³ M⁻¹ [16].

Molecular docking calculations indicate that robinetin preferentially binds within subdomain IIA of human serum albumin, corresponding to Sudlow binding site I [16] [21]. This binding location places robinetin in close proximity to lysine and arginine residues that serve as primary glycation sites on the albumin molecule [16]. The specific interactions with basic residues promote ground state proton abstraction and stabilize anionic species, which may contribute to the observed anti-glycation effects [16].

Thermodynamic Binding Parameters

Time-resolved fluorescence anisotropy decay studies demonstrate dramatic increases in rotational correlation time upon robinetin binding to serum proteins, reflecting enhanced restrictions in molecular motion within the protein matrix [16]. The rotational correlation time increases approximately 170-fold upon protein binding, indicating formation of stable protein-flavonoid complexes [16].

The induced circular dichroism bands that appear upon robinetin-protein interaction indicate that the chiral protein environment significantly perturbs the electronic transitions of the intrinsically achiral robinetin molecule [16]. These spectroscopic changes provide additional evidence for specific binding interactions and suggest conformational changes in both the protein and flavonoid upon complex formation [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Chaudhuri S, Pahari B, Sengupta B, Sengupta PK. Binding of the bioflavonoid robinetin with model membranes and hemoglobin: Inhibition of lipid peroxidation and protein glycosylation. J Photochem Photobiol B. 2010 Jan 21;98(1):12-9. doi: 10.1016/j.jphotobiol.2009.10.002. Epub 2009 Nov 13. PubMed PMID: 19914085.

3: Germanò MP, Certo G, D'Angelo V, Sanogo R, Malafronte N, De Tommasi N, Rapisarda A. Anti-angiogenic activity of Entada africana root. Nat Prod Res. 2015;29(16):1551-6. doi: 10.1080/14786419.2014.987773. Epub 2014 Dec 6. PubMed PMID: 25482106.

4: Banerjee A, Basu K, Sengupta PK. Effect of beta-cyclodextrin nanocavity confinement on the photophysics of robinetin. J Photochem Photobiol B. 2007 Dec 14;89(2-3):88-97. Epub 2007 Sep 19. PubMed PMID: 17951065.

5: Birt DF, Walker B, Tibbels MG, Bresnick E. Anti-mutagenesis and anti-promotion by apigenin, robinetin and indole-3-carbinol. Carcinogenesis. 1986 Jun;7(6):959-63. Erratum in: Carcinogenesis 1986 Sep;7(9):1619. PubMed PMID: 3708757.

6: Huang MT, Wood AW, Newmark HL, Sayer JM, Yagi H, Jerina DM, Conney AH. Inhibition of the mutagenicity of bay-region diol-epoxides of polycyclic aromatic hydrocarbons by phenolic plant flavonoids. Carcinogenesis. 1983 Dec;4(12):1631-7. PubMed PMID: 6360409.

7: van Zanden JJ, Wortelboer HM, Bijlsma S, Punt A, Usta M, Bladeren PJ, Rietjens IM, Cnubben NH. Quantitative structure activity relationship studies on the flavonoid mediated inhibition of multidrug resistance proteins 1 and 2. Biochem Pharmacol. 2005 Feb 15;69(4):699-708. Epub 2004 Dec 23. PubMed PMID: 15670588.

8: Wang Y, Hu Y, Wu T, Zhou X, Shao Y. Triggered Excited-State Intramolecular Proton Transfer Fluorescence for Selective Triplex DNA Recognition. Anal Chem. 2015 Dec 1;87(23):11620-4. doi: 10.1021/acs.analchem.5b02851. Epub 2015 Nov 13. PubMed PMID: 26556582.

9: Chang RL, Huang MT, Wood AW, Wong CQ, Newmark HL, Yagi H, Sayer JM, Jerina DM, Conney AH. Effect of ellagic acid and hydroxylated flavonoids on the tumorigenicity of benzo[a]pyrene and (+/-)-7 beta, 8 alpha-dihydroxy-9 alpha, 10 alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene on mouse skin and in the newborn mouse. Carcinogenesis. 1985 Aug;6(8):1127-33. PubMed PMID: 3926336.

10: Cerezo AB, Álvarez-Fernández MA, Hornedo-Ortega R, Troncoso AM, García-Parrilla MC. Phenolic composition of vinegars over an accelerated aging process using different wood species (acacia, cherry, chestnut, and oak): effect of wood toasting. J Agric Food Chem. 2014 May 14;62(19):4369-76. doi: 10.1021/jf500654d. Epub 2014 Apr 29. PubMed PMID: 24779921.

11: Nasir H, Iqbal Z, Hiradate S, Fujii Y. Allelopathic potential of Robinia pseudo-acacia L. J Chem Ecol. 2005 Sep;31(9):2179-92. Epub 2005 Aug 17. PubMed PMID: 16132219.

12: Hodnick WF, Duval DL, Pardini RS. Inhibition of mitochondrial respiration and cyanide-stimulated generation of reactive oxygen species by selected flavonoids. Biochem Pharmacol. 1994 Feb 9;47(3):573-80. PubMed PMID: 8117326.

13: Takekoshi S, Nagata H, Kitatani K. Flavonoids enhance melanogenesis in human melanoma cells. Tokai J Exp Clin Med. 2014 Sep 20;39(3):116-21. PubMed PMID: 25248426.

14: Añón MT, Ubeda A, Alcaraz MJ. Protective effects of phenolic compounds on CCl4-induced toxicity in isolated rat hepatocytes. Z Naturforsch C. 1992 Mar-Apr;47(3-4):275-9. PubMed PMID: 1590889.

15: Sanz M, Fernández de Simón B, Cadahía E, Esteruelas E, Muñoz AM, Hernández MT, Estrella I. Polyphenolic profile as a useful tool to identify the wood used in wine aging. Anal Chim Acta. 2012 Jun 30;732:33-45. doi: 10.1016/j.aca.2011.12.012. Epub 2011 Dec 19. PubMed PMID: 22688032.

16: Huguet AI, Máñez S, Alcaraz MJ. Superoxide scavenging properties of flavonoids in a non-enzymic system. Z Naturforsch C. 1990 Jan-Feb;45(1-2):19-24. PubMed PMID: 2158783.

17: Sanz M, Fernández de Simón B, Esteruelas E, Muñoz AM, Cadahía E, Hernández MT, Estrella I, Martinez J. Polyphenols in red wine aged in acacia (Robinia pseudoacacia) and oak (Quercus petraea) wood barrels. Anal Chim Acta. 2012 Jun 30;732:83-90. doi: 10.1016/j.aca.2012.01.061. Epub 2012 Feb 8. PubMed PMID: 22688038.

18: Butković V, Klasinc L, Bors W. Kinetic study of flavonoid reactions with stable radicals. J Agric Food Chem. 2004 May 19;52(10):2816-20. PubMed PMID: 15137819.

19: Cushnie TP, Lamb AJ. Antimicrobial activity of flavonoids. Int J Antimicrob Agents. 2005 Nov;26(5):343-56. Review. Erratum in: Int J Antimicrob Agents. 2006 Feb;27(2):181. PubMed PMID: 16323269.

20: Bhattacharya RK, Firozi PF. Effect of plant flavonoids on microsome catalyzed reactions of aflatoxin B1 leading to activation and DNA adduct formation. Cancer Lett. 1988 Feb;39(1):85-91. PubMed PMID: 3125962.